4-(Xylylazo)xylidine
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Overview
Description
4-(Xylylazo)xylidine is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of an azo group (-N=N-) linked to a xylidine moiety. This compound is known for its vibrant color and is commonly used in dyeing processes. The molecular formula of this compound is C16H20N3, and it has a molecular weight of 254.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Xylylazo)xylidine typically involves the diazotization of xylidine followed by coupling with another aromatic compound. The process begins with the nitration of xylene to produce nitroxylene, which is then reduced to xylidine. The xylidine undergoes diazotization in the presence of sodium nitrite and hydrochloric acid to form the diazonium salt. This salt is then coupled with another aromatic compound to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves continuous flow synthesis, which allows for efficient mixing and mass transfer, leading to higher conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(Xylylazo)xylidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds, amines, and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
4-(Xylylazo)xylidine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is used in staining techniques to visualize cellular components.
Medicine: Research is being conducted on its potential use in drug development and as a diagnostic tool.
Industry: It is widely used in the dyeing industry for coloring textiles and other materials
Mechanism of Action
The mechanism of action of 4-(Xylylazo)xylidine involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The pathways involved include the reduction of the azo group and subsequent interactions with cellular components .
Comparison with Similar Compounds
Similar Compounds
Ponceau Xylidine: Another azo dye with similar applications in staining and dyeing processes.
Oil Red O: Used in biological staining and has a similar azo structure.
Scarlet R: Another azo dye used in various industrial applications
Uniqueness
4-(Xylylazo)xylidine is unique due to its specific molecular structure, which allows for a wide range of chemical reactions and applications. Its ability to undergo various transformations makes it a versatile compound in both research and industrial settings .
Properties
CAS No. |
62072-89-3 |
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Molecular Formula |
C16H21N3 |
Molecular Weight |
255.36 g/mol |
IUPAC Name |
4-[(2,4-dimethylphenyl)diazenyl]-4,6-dimethylcyclohexa-1,5-dien-1-amine |
InChI |
InChI=1S/C16H21N3/c1-11-5-6-15(12(2)9-11)18-19-16(4)8-7-14(17)13(3)10-16/h5-7,9-10H,8,17H2,1-4H3 |
InChI Key |
PKTAGGFHZQMHSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2(CC=C(C(=C2)C)N)C)C |
Origin of Product |
United States |
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